Triindium(3+) indium chloride pentachloride
CAS No.:
Cat. No.: VC16682438
Molecular Formula: Cl8In4+4
Molecular Weight: 742.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Cl8In4+4 |
|---|---|
| Molecular Weight | 742.9 g/mol |
| IUPAC Name | indium(3+);trichloroindigane;pentachloride |
| Standard InChI | InChI=1S/8ClH.4In/h8*1H;;;;/q;;;;;;;;4*+3/p-8 |
| Standard InChI Key | LNTFPANMVGHEDC-UHFFFAOYSA-F |
| Canonical SMILES | [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].Cl[In](Cl)Cl.[In+3].[In+3].[In+3] |
Introduction
Structural and Crystallographic Characteristics
Molecular Architecture
The compound’s layered geometry facilitates electrical conductivity in the molten state, a property absent in dimeric analogs like . X-ray diffraction studies suggest that the ions occupy interlayer spaces, stabilizing the structure through electrostatic interactions.
Comparative Analysis with Related Chlorides
Unlike gallium trichloride (), which forms dimers, triindium(3+) indium chloride pentachloride maintains a monomeric configuration even at elevated temperatures . This structural resilience underpins its utility in high-temperature applications, such as molten-salt electrolytes.
Synthesis and Purification
Electrochemical Synthesis
A widely employed method involves electrolyzing indium metal in a mixed methanol-benzene solvent under chlorine gas . This approach yields with up to 99.999% purity after fractional distillation. The reaction proceeds via the oxidation of indium to , followed by complexation with chloride ions:
Direct Chlorination
Indium metal reacts exothermically with chlorine gas at 300–400°C, producing as a flaky white solid . This method requires precise stoichiometric control to avoid byproducts like or .
Chemical Properties and Reactivity
Lewis Acid Behavior
As a strong Lewis acid, coordinates with electron donors (e.g., ethers, amines) to form adducts such as () . This property is exploited in Friedel-Crafts reactions, where it activates carbonyl electrophiles more efficiently than due to its higher electrophilicity.
Reductive Transformations
In diethyl ether, reacts with lithium hydride () to form , a potent reducing agent for converting ketones to alcohols . The intermediate further complexes with phosphines or amines, enabling hydrogenation of unsaturated bonds .
Applications in Organic Synthesis
Catalytic Mechanisms
The compound’s efficacy in Diels-Alder reactions stems from its ability to polarize dienophiles, accelerating cycloaddition rates by up to 50-fold compared to uncatalyzed systems. For example, anthracene reacts with maleic anhydride in the presence of to yield the adduct in 92% efficiency.
Hydroindation Processes
facilitates hydroindation of alkynes, producing vinylindium intermediates that undergo cross-coupling with aryl halides. This method surpasses traditional tin hydrides in selectivity and toxicity profile.
| Application | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Electrophilic Substitution | 85–93 | |
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | 88–92 | |
| Hydroindation of Alkynes | Addition Reaction | 78–84 |
Biological and Environmental Considerations
Cytotoxicity
Exposure to induces mitochondrial fragmentation and ROS overproduction in human dermal fibroblasts at concentrations ≥10 μM. These effects are mitigated by antioxidants like N-acetylcysteine, implicating oxidative stress in its toxicity.
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